BMS-P5 Exhibits >100-Fold Selectivity for PAD4 Over PAD1, PAD2, and PAD3 in Enzymatic Assays
BMS-P5 demonstrates sub‑micromolar inhibitory activity against PAD4 with an IC50 of 98 nM, while exhibiting negligible inhibition of the related PAD1, PAD2, and PAD3 isozymes (IC50 values all >10 µM) . In contrast, the pan‑PAD inhibitor Cl‑amidine inhibits PAD4 with an IC50 of 5.9 µM and also inhibits PAD1 and PAD3 at comparable concentrations, precluding isozyme‑specific interrogation .
| Evidence Dimension | PAD isozyme selectivity (IC50) |
|---|---|
| Target Compound Data | PAD4: 0.098 µM; PAD1/2/3: >10 µM |
| Comparator Or Baseline | Cl-amidine: PAD4 IC50 5.9 ± 0.3 µM; PAD1 IC50 0.8 ± 0.3 µM; PAD3 IC50 6.2 ± 1.0 µM |
| Quantified Difference | BMS-P5 is ~60-fold more potent against PAD4 and >100-fold selective for PAD4 over other PADs; Cl-amidine is non-selective. |
| Conditions | Recombinant enzyme assays; BMS-P5 data from fluorometric or ELISA-based activity assays; Cl-amidine data from published enzymatic assays. |
Why This Matters
High isozyme selectivity minimizes off‑target effects and allows unambiguous attribution of biological outcomes to PAD4 inhibition.
